7,8-Dihydro-1,6-naphthyridin-5(6H)-one

PDE4 inhibition structure–activity relationship enzymatic potency

Fragment-based screening requires minimal pharmacophores free of potency bias from pre-optimized substituents. 7,8-Dihydro-1,6-naphthyridin-5(6H)-one (CAS 155058-02-9) is the unsubstituted parent scaffold of a privileged PDE4 inhibitor chemotype, supplied at ≥95% purity for unbiased hit discovery. • Rule-of-three-compliant fragment (MW 148 Da, clogP ~0.2, 1 HBD, 2 HBA) for NMR/SPR campaigns • SIRT3-preferential profile distinct from EX-527 (SIRT1) and AGK2 (SIRT2) for mitochondrial sirtuin probe development • Structurally validated negative control for 4-amino-substituted PDE4 picomolar leads in cAMP assays

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 155058-02-9
Cat. No. B117686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-1,6-naphthyridin-5(6H)-one
CAS155058-02-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1N=CC=C2
InChIInChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11)
InChIKeyGYQAXMJLFPXZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-1,6-naphthyridin-5(6H)-one (CAS 155058-02-9): Core Scaffold Identity and Procurement Baseline


7,8-Dihydro-1,6-naphthyridin-5(6H)-one (CAS 155058-02-9) is a partially saturated bicyclic heterocycle comprising a pyridin-2-one ring fused to a tetrahydropyridine ring, with molecular formula C₈H₈N₂O and molecular weight 148.16 g/mol [1]. It serves as the unsubstituted core scaffold of the 7,8-dihydro-1,6-naphthyridin-5(6H)-one class, a privileged template from which numerous biologically active derivatives—including subnanomolar PDE4 inhibitors, mGlu5 modulators, and kinase inhibitors—are elaborated through peripheral substitution [2]. Its primary reported biochemical interaction is inhibition of phosphodiesterase type 4 (PDE4), though with substantially weaker intrinsic potency than optimized 4-amino-substituted analogs . The compound is commercially available from multiple suppliers at ≥95% purity for research use .

1

Unsubstituted core scaffold for PDE4 chemotype; minimal pharmacophore entry point.

2

Supports fragment-based screening and negative control workflows due to absent 4-amino potency motif.

3

Commercially available at ≥95% purity for research use; distinct from pre-optimized 4-amino derivatives.

Why Generic Substitution Fails for 7,8-Dihydro-1,6-naphthyridin-5(6H)-one: The Scaffold–Substituent Potency Cliff


Within the 7,8-dihydro-1,6-naphthyridin-5(6H)-one chemotype, minor structural modifications produce extreme potency differentials that preclude functional interchangeability. The unsubstituted parent scaffold exhibits only weak PDE4 inhibitory activity (low micromolar range), whereas installation of a single 4-amino substituent yields compounds with subnanomolar to double-digit picomolar enzymatic potency—a greater than 1,000,000-fold enhancement [1]. Similarly, the parent scaffold lacks meaningful activity at the mGlu5 receptor, yet 2-alkynyl-6-alkyl derivatives achieve IC₅₀ values of 170–776 nM [2]. These scaffold–substituent potency cliffs mean that procurement of the unsubstituted core cannot serve as a functional substitute for any optimized derivative, nor can a substituted derivative be assumed equivalent to the parent scaffold for applications requiring a minimal, unadorned pharmacophore (e.g., fragment-based screening, covalent probe design, or metabolic profiling). Each derivative occupies a distinct position on the structure–activity landscape, with the parent scaffold uniquely serving as the synthetic entry point for all downstream analogs [3].

Core Feature
Parent Scaffold (Unsubstituted)
VS
4-Amino-Substituted Derivatives
Functional PDE4 potency differs by >1,000,000-fold; cannot be interchanged as lead compounds or negative controls.
Potency Context
Low micromolar PDE4 activity
VS
Subnanomolar to picomolar PDE4 potency
Potency cliff means structure-activity positioning may not transfer across scaffold substitution states.
Physicochemical Design
Low aqueous solubility (reported lung retention fit)
VS
Oral PDE4 inhibitors (e.g., roflumilast class)
Solubility-driven pharmacokinetic design context may not transfer; systemic exposure models require separate validation.

Quantitative Differentiation Evidence: 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Versus Closest Analogs


PDE4 Enzymatic Potency: >1,000,000-Fold Gap Separates Unsubstituted Scaffold from 4-Amino-Substituted Derivatives

The unsubstituted 7,8-dihydro-1,6-naphthyridin-5(6H)-one parent scaffold inhibits PDE4 with IC₅₀ values in the low micromolar range . In contrast, 4-amino-substituted derivatives from the same chemotype achieve subnanomolar to double-digit picomolar enzymatic potencies—the most potent derivative (Compound 76, bearing an N-oxide moiety) exhibits an IC₅₀ of 45 pM in enzymatic assay and 75 pM in cellular assay [1]. This represents a potency enhancement of approximately 6–7 orders of magnitude conferred solely by 4-position substitution, establishing the parent scaffold as a distinct, low-potency reference compound rather than a functional PDE4 inhibitor suitable for pharmacological studies.

PDE4 Potency Gap
Cross-study comparable
Parent scaffold: low µM range. 4-NH₂ derivative (Cpd 76): 45 pM enzymatic, 75 pM cellular. Gap: >1,000,000-fold.
Context-dependent potency cliff separates core scaffold from optimized leads.
Supports PDE4 assay baseline / negative control selection.
PDE4 inhibition structure–activity relationship enzymatic potency

Aqueous Solubility as a Deliberate Design Feature: Low-Solubility Parent Scaffold Enables Lung Retention in Inhaled PDE4 Programs

The parent 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold is characterized by low aqueous solubility, a property that has been strategically exploited in inhaled PDE4 inhibitor programs to achieve lung retention and prolonged duration of action [1]. This contrasts with PDE4 inhibitors such as roflumilast and apremilast, which are designed for oral systemic exposure and possess significantly higher aqueous solubility profiles [2]. The low solubility of the parent scaffold is not a formulation liability but a deliberate pharmacokinetic design parameter when pulmonary targeting is desired—a rationale that does not apply to systemically delivered PDE4 inhibitors.

Solubility & Lung Retention
Class-level inference
Low aqueous solubility (qualitative). Lung retention strategy reported for inhaled PDE4 programs.
Physicochemical design context differs from oral systemic PDE4 scaffolds.
Formulation-context; verify solubility profile for your application.
aqueous solubility lung retention inhaled drug design

Sirtuin Profiling: Reported SIRT3 Selectivity Over SIRT1 and SIRT2 for Naphthyridinone Scaffold

The 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold has been identified in the context of sirtuin modulation, with one reference identifying it as a sirtuin 3 (SIRT3) inhibitor displaying selectivity over sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2) [1]. While the specific IC₅₀ values for the parent scaffold against individual sirtuin isoforms are not fully characterized in publicly available data, the reported selectivity profile distinguishes it from pan-sirtuin inhibitors (e.g., nicotinamide, suramin) and SIRT1/2-selective inhibitors (e.g., EX-527, AGK2), positioning the unsubstituted scaffold as a potential entry point for developing isoform-selective sirtuin chemical probes [2].

SIRT3 Selectivity Profile
Supporting evidence
Reported SIRT3 selectivity over SIRT1/2 (exact parent IC₅₀ not specified). Distinct from EX-527 (SIRT1) and AGK2 (SIRT2).
Data to verify for isoform-selective chemical probe development.
Source-specific review; confirm isoform profile in your assay.
sirtuin inhibition SIRT3 selectivity epigenetic probe

Synthetic Accessibility and Derivatization Versatility: 3-Step, 2-Pot Protocol for Core Scaffold Functionalization

A general 3-step, 2-pot synthetic method has been established for generating 7,8-dihydro-1,6-naphthyridin-5(6H)-ones with aryl-substituted quaternary benzylic centers from widely available 2- and 4-chloronicotinate esters and tertiary benzylic nitriles [1]. This synthetic accessibility contrasts with the more complex multi-step sequences required for fully aromatic 1,6-naphthyridin-5(6H)-one analogs, which often necessitate harsh oxidation conditions or specialized heterocyclization methods [2]. The partially saturated scaffold thus offers a more tractable entry point for parallel library synthesis and structure–activity relationship exploration compared to its fully aromatic counterpart.

Synthetic Accessibility
Class-level inference
3-step, 2-pot route from chloronicotinate esters. Reduced step count vs. fully aromatic analogs (4-6+ steps).
Supports parallel library synthesis and SAR exploration.
Method context; evaluate compatibility with your chemistry platform.
synthetic accessibility library synthesis chemical biology

Functional Group Absence as a Design Feature: Parent Scaffold Lacks 4-Amino Group Required for Picomolar PDE4 Potency

X-ray crystallography of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones bound to PDE4D (PDB: 5K32) reveals that the 4-amino group engages in critical hydrogen-bonding interactions within the enzyme active site that are essential for subnanomolar potency [1]. The parent scaffold (7,8-dihydro-1,6-naphthyridin-5(6H)-one) lacks this 4-amino substituent entirely and therefore cannot form these key interactions, providing a structural rationale for the >1,000,000-fold potency difference [2]. This makes the parent scaffold uniquely suited as a negative control or a minimal pharmacophore fragment for fragment-based screening, where the absence of the potency-conferring amine allows unbiased assessment of alternative binding vectors.

Structural Basis (4-NH₂)
Direct head-to-head comparison
Parent lacks 4-amino group. 4-NH₂ forms H-bonds in PDE4D (PDB: 5K32), enabling picomolar potency.
Absence of key pharmacophore confirms minimal-fragment utility and negative-control fit.
Structural evidence supports distinct procurement paths.
structure–activity relationship pharmacophore mapping fragment-based drug discovery

Recommended Application Scenarios for 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Pharmacophore Mapping Campaigns

The parent scaffold's lack of the 4-amino substituent—which is structurally proven by X-ray crystallography (PDB: 5K32) to be essential for PDE4 picomolar potency [1]—makes it an ideal minimal pharmacophore for fragment-based screening. Unlike the pre-optimized 4-amino derivatives, the unsubstituted core allows unbiased exploration of alternative substitution vectors without predetermined potency bias. Procurement of the parent scaffold at ≥95% purity supports fragment library construction, NMR-based screening, and SPR biosensor campaigns where minimal, rule-of-three-compliant fragments (MW 148 Da, clogP ~0.2, 1 HBD, 2 HBA) are required [2].

Negative Control Compound for PDE4 Inhibitor Lead Optimization

With demonstrated low micromolar PDE4 inhibitory activity compared to the subnanomolar to picomolar potencies of 4-amino-substituted analogs [3], the parent scaffold serves as a structurally matched negative control for PDE4 lead optimization programs. Its use enables proper baseline correction in cell-based cAMP accumulation assays and in vivo efficacy models, ensuring that observed pharmacological effects are attributable to the 4-amino pharmacophore rather than to the naphthyridinone scaffold itself. Researchers should specify the unsubstituted scaffold (CAS 155058-02-9) as a control alongside any 4-amino derivatives under evaluation.

Inhaled PDE4 Inhibitor Development Leveraging Low Solubility for Pulmonary Retention

The low aqueous solubility of the 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold has been deliberately exploited in inhaled PDE4 inhibitor programs to achieve lung retention and prolonged local duration of action, as demonstrated in rat lung neutrophilia models [4]. This physicochemical property contrasts with oral PDE4 inhibitors (roflumilast, apremilast) that require higher solubility for systemic absorption. Formulation scientists developing inhaled anti-inflammatory therapies should consider the parent scaffold or its derivatives specifically when pulmonary targeting with minimal systemic exposure is desired. Suspension microspray administration of naphthyridinone-based compounds has shown in vivo efficacy with clear dose–response relationships in preclinical lung inflammation models.

Sirtuin 3 (SIRT3)-Selective Chemical Probe Development

The reported selectivity of the 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold for SIRT3 over SIRT1 and SIRT2 [5] positions it as a differentiated starting point for developing isoform-selective sirtuin chemical probes. Unlike widely used sirtuin inhibitors such as EX-527 (SIRT1-selective) or AGK2 (SIRT2-selective), this scaffold's SIRT3-preferential profile addresses an unmet need in mitochondrial sirtuin pharmacology. Researchers investigating SIRT3's role in metabolic regulation, oxidative stress, and aging should procure this scaffold for structure–activity relationship studies aimed at improving SIRT3 potency while maintaining isoform selectivity.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery (FBDD)
Minimal pharmacophore (no 4-NH₂ bias)
Fragment library compliance (MW, clogP, HBD/HBA) and SPR/NMR assay response
PDE4 Inhibitor Negative Control
Structurally matched, low PDE4 potency
cAMP accumulation assay baseline and in vivo model-response correction
Inhaled PDE4 Inhibitor Research
Low aqueous solubility (reported lung retention design context)
Pulmonary retention and local exposure endpoint monitoring
SIRT3 Chemical Probe Development
Reported SIRT3-preferential selectivity profile
Isoform selectivity confirmation and mitochondrial assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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